A Comprehensive Guide to the Structural Elucidation of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine
A Comprehensive Guide to the Structural Elucidation of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine
Introduction
(3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine is a chiral synthetic building block of significant interest in medicinal chemistry.[1][2] Its fluorinated tetrahydropyran scaffold is a key structural motif in various pharmaceutical candidates, contributing to improved metabolic stability and bioavailability.[2] The precise determination of its three-dimensional structure, particularly its relative and absolute stereochemistry, is paramount for understanding its interaction with biological targets and for the rational design of new therapeutic agents. This guide provides an in-depth technical overview of the multifaceted analytical approach required for the unambiguous structural elucidation of this molecule, tailored for researchers and professionals in drug development.
The tetrahydropyran ring, a common feature in natural products like sugars, typically adopts a chair conformation to minimize steric strain.[3] The presence and orientation of substituents can significantly influence this conformation. For (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine, the key challenge lies in unequivocally establishing the cis relationship between the fluorine atom at the C3 position and the amine group at the C4 position.
This document will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve a comprehensive structural assignment. We will explore not just the "what" but the "why" behind experimental choices, providing a robust framework for analysis that ensures scientific integrity.
I. Unraveling the Connectivity: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR: The Foundational Scaffolding
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecule's structure.
¹H NMR Spectroscopy will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected features for (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine include:
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Distinct signals for each of the ten protons, though some may overlap.
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Coupling patterns (multiplicity) that indicate adjacent protons. For example, the proton at C4 (adjacent to the amine) will be coupled to the protons at C3 and C5.
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Large coupling constants between the proton at C3 and the fluorine atom (²JHF), a characteristic feature of fluorinated organic molecules.[4]
¹³C NMR Spectroscopy , often proton-decoupled, will show a signal for each of the five unique carbon atoms in the tetrahydropyran ring. The carbon atom bonded to the electronegative fluorine atom (C3) will exhibit a characteristic downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).[4]
Two-Dimensional NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR techniques assemble them into a coherent structure.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule. It helps to trace the proton connectivity around the tetrahydropyran ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the proton and carbon signals to specific positions in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for confirming the overall connectivity and piecing together different fragments of the molecule.
The following diagram illustrates the workflow for establishing the basic connectivity of the molecule using this suite of NMR experiments.
Caption: Workflow for establishing molecular connectivity using NMR.
II. Defining the 3D Arrangement: Stereochemical Elucidation
With the connectivity established, the next critical step is to determine the relative stereochemistry of the fluorine and amine substituents. For (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine, this means confirming the cis relationship.
Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of one proton can affect the intensity of the signals of other protons that are close in space (typically within 5 Å), regardless of whether they are directly bonded.[5] This makes NOE-based experiments, such as 1D NOE difference spectroscopy or 2D NOESY, the definitive method for determining the relative stereochemistry of diastereomers.[5][6][7]
In the preferred chair conformation of the tetrahydropyran ring, a cis relationship between the substituents at C3 and C4 would place the proton at C3 (H3) and the proton at C4 (H4) on opposite faces of the ring (one axial, one equatorial, or both in a pseudo-axial/equatorial orientation depending on the exact conformation). Conversely, a trans configuration would place H3 and H4 on the same face of the ring.
For the (3S,4S) isomer, which has a cis relationship between the fluorine and the amine group, we would expect to observe a strong NOE correlation between the axial proton at C3 and the axial protons at C5 and the oxygen-adjacent C2. Conversely, we would anticipate a weaker or absent NOE between the proton at C3 and the proton at C4. The specific NOE patterns observed will be highly dependent on the dominant chair conformation.
The logical flow for using NOE to determine stereochemistry is as follows:
Caption: Logic for stereochemistry determination via NOE.
¹⁹F NMR: A Unique Probe
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a powerful and highly sensitive tool for structural analysis.[4][8][9] The chemical shift of the fluorine nucleus is extremely sensitive to its electronic environment.[9] Furthermore, through-bond couplings between fluorine and both protons (JHF) and carbons (JCF) provide a wealth of structural information.[4] Heteronuclear 2D experiments, such as ¹H-¹⁹F HETCOR, can directly correlate the fluorine atom with nearby protons, further solidifying the structural assignment.
III. Confirmation by Mass Spectrometry
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS can also offer characteristic fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn allows for the calculation of the elemental formula with high confidence. For C₅H₁₀FNO, the expected exact mass is approximately 119.0746.
Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment in predictable ways. For halogenated organic compounds, a common fragmentation pathway is the loss of the halogen atom or a hydrohalic acid (HX).[10][11] Observing fragments corresponding to the loss of F or HF can provide further evidence for the presence of the fluorine atom. While MS is generally not used to determine stereochemistry, it plays a vital role in confirming the molecular formula and the presence of key functional groups.
| Technique | Information Gained |
| ¹H NMR | Proton environments, scalar coupling (JHH, JHF) |
| ¹³C NMR | Carbon environments, scalar coupling (JCF) |
| COSY | ¹H-¹H connectivity |
| HSQC | ¹H-¹³C one-bond correlations |
| HMBC | ¹H-¹³C long-range correlations |
| NOESY/NOE | Through-space ¹H-¹H correlations (stereochemistry) |
| ¹⁹F NMR | Fluorine environment, JHF, JCF couplings |
| HRMS | Accurate mass and elemental formula |
Table 1: Summary of Analytical Techniques and Their Contributions.
IV. Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for the available instrumentation.
NMR Sample Preparation
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Dissolve approximately 5-10 mg of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, depending on the salt form and desired experiment).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
-
1D ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
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1D ¹³C NMR: Acquire using proton decoupling.
-
2D Experiments (COSY, HSQC, HMBC, NOESY): Use standard pulse programs and optimize acquisition and processing parameters for the specific instrument. For NOESY, a mixing time of 500-800 ms is typically a good starting point.
-
1D ¹⁹F NMR: Acquire with proton decoupling.
Mass Spectrometry
-
Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Analysis: Acquire a high-resolution mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Conclusion
The structural elucidation of (3S,4S)-3-fluorotetrahydro-2H-pyran-4-amine is a process of systematic investigation that builds from fundamental connectivity to detailed three-dimensional arrangement. By integrating a suite of 1D and 2D NMR techniques, with a particular emphasis on NOE experiments for stereochemical assignment, and confirming the molecular formula by high-resolution mass spectrometry, an unambiguous and robust structural determination can be achieved. This rigorous analytical approach is indispensable for advancing the development of novel pharmaceuticals based on this important chiral building block.
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